molecular formula C24H17BrN2 B12342413 6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline

6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline

Cat. No.: B12342413
M. Wt: 413.3 g/mol
InChI Key: JYUMGMQJPXLKSS-UHFFFAOYSA-N
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Description

6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of bromine, p-tolyl, and p-tolylethynyl groups attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline typically involves multi-step organic reactions. One common method includes the bromination of a quinoxaline derivative followed by the introduction of p-tolyl and p-tolylethynyl groups through palladium-catalyzed coupling reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of new quinoxaline derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(p-tolyl)quinoline-4-carbonyl chloride
  • Imidazo[1,2-a]pyridines

Uniqueness

6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is unique due to its specific substitution pattern and the presence of both p-tolyl and p-tolylethynyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a synthetic compound belonging to the quinoxaline class, characterized by its unique structural features, including a bromine atom at the 6-position and para-tolyl groups with an ethynyl substitution. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrNC_{18}H_{16}BrN. Its structure can be detailed as follows:

Feature Description
Bromine Position 6-position
Substituents Two para-tolyl groups and one ethynyl group
Quinoxaline Core Bicyclic aromatic structure with two nitrogen atoms

The presence of multiple substituents enhances its reactivity and potential for biological interactions.

Enzyme Inhibition

Quinoxalines have been studied for their ability to inhibit specific enzymes. For example, some derivatives have been shown to act as inhibitors of kinases involved in cancer progression. The presence of the bromine atom and ethynyl group in this compound may enhance its binding affinity to these enzymes, although empirical data is required for confirmation.

Case Studies

  • In Vitro Studies
    • A study focusing on quinoxaline derivatives demonstrated that modifications at the 2 and 3 positions significantly influenced their biological activity. Compounds with halogen substitutions showed enhanced anticancer properties compared to their non-halogenated counterparts .
  • Mechanistic Insights
    • Investigations into the mechanism of action revealed that quinoxalines could induce oxidative stress in cancer cells, leading to apoptosis. This was observed in various cell lines treated with structurally similar compounds, suggesting a potential pathway for this compound .

Comparative Analysis with Related Compounds

Compound Structural Features Biological Activity
This compound Brominated, ethynyl and para-tolyl groupsPotential anticancer activity (needs empirical data)
2-Methylquinoxaline Methyl substitution at position 2Moderate anticancer properties
Quinoxaline-2-carboxylic acid Carboxylic acid group at position 2Exhibits different solubility and reactivity profiles

This comparison highlights the unique features of this compound that may influence its biological activity.

Properties

Molecular Formula

C24H17BrN2

Molecular Weight

413.3 g/mol

IUPAC Name

6-bromo-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline

InChI

InChI=1S/C24H17BrN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3

InChI Key

JYUMGMQJPXLKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Br)N=C2C4=CC=C(C=C4)C

Origin of Product

United States

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